naftoilindoli
Naphthoylindoles are a class of organic compounds characterized by the presence of a naphthoquinone group attached to an indole ring. These molecules exhibit diverse biological activities, making them valuable in pharmaceutical and chemical research. Structurally, they consist of an indole nucleus fused with a naphthalene moiety, typically featuring electron-donating or -withdrawing functional groups at strategic positions.
The synthetic derivatives of naphthoylindoles have been explored for their potential as anticancer agents due to their ability to modulate various signaling pathways involved in cell proliferation and apoptosis. Additionally, these compounds show promise in the treatment of neurological disorders, owing to their interaction with neurotransmitter receptors and ion channels.
Due to their structural complexity and functional diversity, naphthoylindoles have attracted significant attention from researchers aiming to discover novel therapeutic agents with enhanced efficacy and reduced toxicity. Their development involves careful optimization of molecular structure to balance potency, selectivity, and pharmacokinetic properties.

Struttura | Nome chimico | CAS | MF |
---|---|---|---|
![]() |
1-(Butyl-d9)-3-(1-naphthoyl)indole-d7 | 1415744-43-2 | C23H21NO |
![]() |
(2S,3S,4S,5R,6R)-6-((6-(3-(1-naphthoyl)-1H-indol-1-yl)hexyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylicacid | 1630023-00-5 | C31H33NO8 |
![]() |
JWH 018 N-pentanoic acid metabolite-d5 | 2748533-42-6 | C24H16D5NO3 |
![]() |
NE-Chmimo | 1373876-11-9 | C26H25NO |
![]() |
JWH 166 | 824961-41-3 | C25H25NO2 |
![]() |
(1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone | 1869980-05-1 | C24H23NO2 |
![]() |
JWH-180-d7 | 1794754-12-3 | C25H25NO |
![]() |
JWH 198 | 166599-76-4 | C26H26N2O3 |
![]() |
naphthalen-1-yl-[1-(1,1,2,2-tetradeuterio-2-morpholin-4-ylethyl)indol-3-yl]methanone | 1346600-73-4 | C25H24N2O2 |
![]() |
JWH 073 N-butanoic acid metabolite-d5 | 1320363-50-5 | C23H19NO3 |
Letteratura correlata
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
Fornitori consigliati
-
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
-
Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
-
Nanjing Jubai BiopharmFactory Trade Brand reagentsNatura aziendale: Private enterprises
Prodotti consigliati